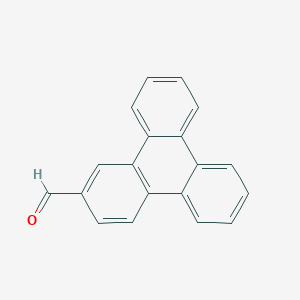
2-Triphenylenecarboxaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Triphenylenecarboxaldehyde is C19H12O . It has a complex structure with a triphenylene core.Physical And Chemical Properties Analysis
2-Triphenylenecarboxaldehyde has a molecular weight of 256.3 g/mol. It is a solid at 20 degrees Celsius and should be stored under inert gas .Applications De Recherche Scientifique
Catalysis in Arylation of Aldehydes
2-Triphenylenecarboxaldehyde has been utilized in catalysts for the enantioselective arylation of aldehydes. For instance, a study demonstrated the use of a related compound, 2-piperidino-1,2,2-triphenylethanol, as a highly effective catalyst in this reaction, providing chiral diarylcarbinols with up to 99% enantiomeric excess. This highlights its potential in asymmetric synthesis and organic chemistry applications (Fontes et al., 2004).
Synthesis of Organic Semiconductors
2-Triphenylenecarboxaldehyde is relevant in the development of organic semiconductors. A study on the synthesis of bithiophene-based dicarboxaldehydes, which are important for arylene vinylene-based organic semiconductors, indicates the potential of triphenylene derivatives in this field. These compounds serve as electron-rich building blocks, aiding in the creation of donor-acceptor copolymers (Bhuwalka et al., 2015).
Exploration in Organic Letters
In the field of organic chemistry, 2-Triphenylenecarboxaldehyde and its derivatives have been explored for novel reactions and compound formations. For example, the formation of a novel arenium ion from the radical cation of a twisted triphenylene fully annelated with bicyclo[2.2.2]octene units showcases the compound's versatility in organic synthesis (Nishinaga et al., 2002).
Application in Polymer Chemistry
Triphenylene derivatives have found significant applications in polymer chemistry. A study on the synthesis and characterization of hyperbranched conjugated poly(tetraphenylethene) exemplifies the use of triphenylene-based compounds in creating materials with unique properties like aggregation-induced emission, relevant for photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
Propriétés
IUPAC Name |
triphenylene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-12-13-9-10-18-16-7-2-1-5-14(16)15-6-3-4-8-17(15)19(18)11-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGVEYXRSKONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C=O)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538653 | |
| Record name | Triphenylene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Triphenylenecarboxaldehyde | |
CAS RN |
96404-79-4 | |
| Record name | Triphenylene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


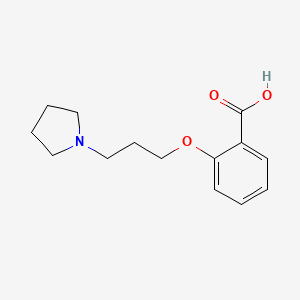
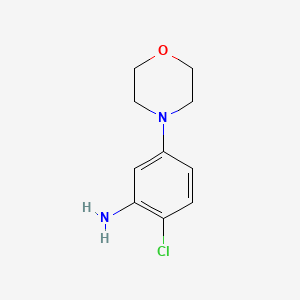
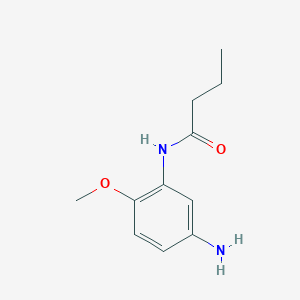
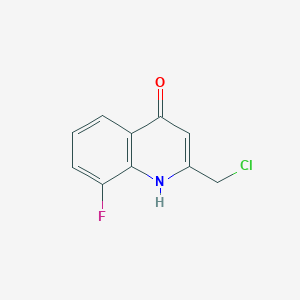
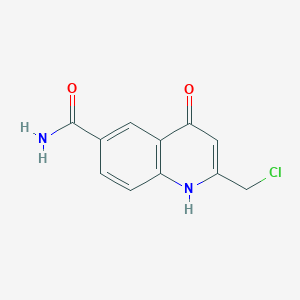
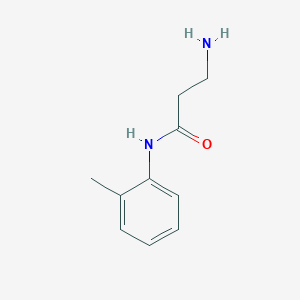
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
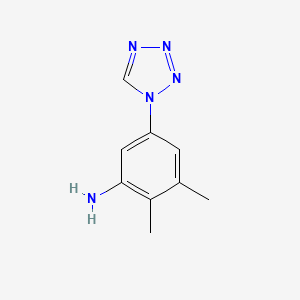
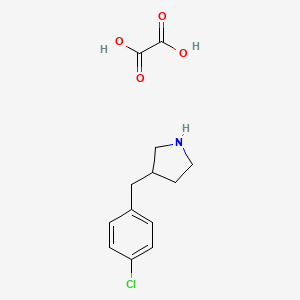
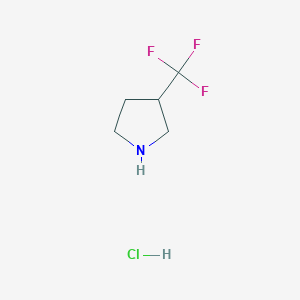
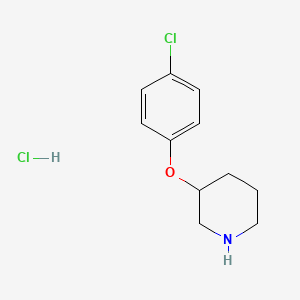
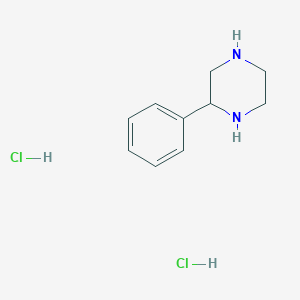
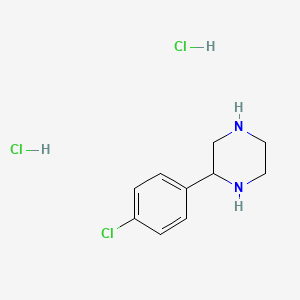
![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)